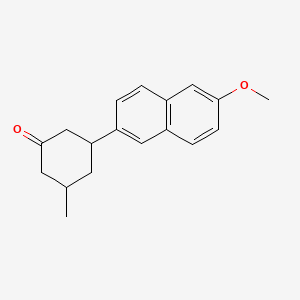

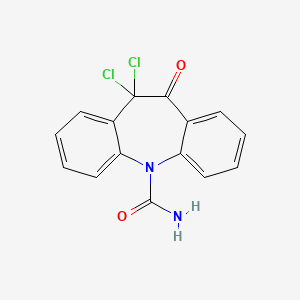

![molecular formula C16H16N4O4 B583210 4-[2-(2-Amino-4,5,6,7-tetrahydro-4,6-dioxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid Methyl Ester CAS No. 1320346-43-7](/img/structure/B583210.png)

4-[2-(2-Amino-4,5,6,7-tetrahydro-4,6-dioxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid Methyl Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

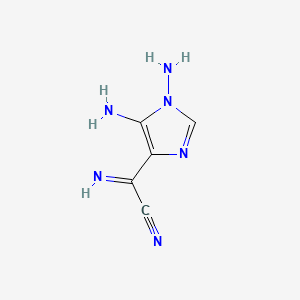

This compound, also known as 4-[2-(2-Amino-4,5,6,7-tetrahydro-4,6-dioxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid, has the molecular formula C15H14N4O4 and a molecular weight of 314.3 . It is used in the preparation of a Pemetrexed metabolite .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a benzoic acid group . The exact structure can be found in the referenced database .Physical And Chemical Properties Analysis

This compound has a melting point of over 300°C and a predicted density of 1.66±0.1 g/cm3 . It is slightly soluble in DMSO and has a predicted pKa of 4.32±0.10 . It is a solid substance with a pale orange color .Applications De Recherche Scientifique

Antiviral Research

This compound has garnered attention due to its potential antiviral properties. Researchers have explored its effects against various viral strains, including influenza, herpes simplex, and human immunodeficiency virus (HIV). Preliminary studies suggest that it may interfere with viral replication or entry mechanisms, making it a promising candidate for further investigation .

Cancer Chemotherapy

The compound’s structural resemblance to folic acid led to its evaluation as a precursor in the synthesis of pemetrexed , a widely used chemotherapy drug. Pemetrexed inhibits enzymes involved in nucleotide synthesis, thereby disrupting cancer cell proliferation. The methyl ester form of our compound plays a crucial role in pemetrexed’s mechanism of action .

Immunomodulation

Researchers have explored the immunomodulatory effects of this compound. It may influence immune responses by affecting cytokine production, T-cell activation, or antigen-presenting cell function. Understanding its immunomodulatory properties could have implications for autoimmune diseases and transplantation .

Neurological Disorders

The compound’s unique structure suggests potential neuroprotective effects. Studies have investigated its role in neurodegenerative diseases such as Alzheimer’s and Parkinson’s. It may modulate oxidative stress, inflammation, or neurotransmitter pathways, offering therapeutic possibilities .

Metabolic Disorders

Given its impact on folate metabolism, researchers have explored its relevance to metabolic disorders. It may affect homocysteine levels, which are linked to cardiovascular diseases and neural tube defects. Investigating its role in metabolic pathways could yield valuable insights .

Antifungal Activity

Preliminary studies indicate that this compound exhibits antifungal properties. It may inhibit fungal growth by disrupting essential cellular processes. Researchers have tested its efficacy against various fungal strains, including Candida and Aspergillus .

Inflammatory Diseases

The compound’s anti-inflammatory potential has attracted interest. It may modulate inflammatory pathways, making it relevant for conditions like rheumatoid arthritis, inflammatory bowel disease, and psoriasis. Further research is needed to validate its efficacy .

Cardiovascular Health

Exploring its impact on cardiovascular health is essential. The compound’s interactions with folate-related pathways may influence homocysteine levels, vascular function, and endothelial health. Investigating its effects on blood pressure regulation and atherosclerosis could be valuable .

Mécanisme D'action

Target of Action

The primary target of this compound is the enzyme thymidylate synthase (TS) . TS is a crucial enzyme in the DNA synthesis pathway as it catalyzes the methylation of 2’-deoxyuridine-5’-monophosphate (dUMP) to 2’-deoxythymidine-5’-monophosphate (dTMP), an essential precursor in DNA synthesis .

Mode of Action

The compound binds to and inhibits the activity of TS . By inhibiting TS, the compound prevents the conversion of dUMP to dTMP, thereby disrupting DNA synthesis and leading to cell death .

Biochemical Pathways

The inhibition of TS affects the DNA synthesis pathway . This disruption in the pathway leads to a decrease in the production of dTMP, which is a necessary component for DNA replication and repair. As a result, cells are unable to replicate their DNA and divide, leading to cell death .

Pharmacokinetics

It is known that the compound is slightly soluble in dmso and methanol , which could affect its absorption and distribution in the body. The compound’s storage temperature is recommended to be in a refrigerator , suggesting that it may have stability issues at room temperature.

Propriétés

IUPAC Name |

methyl 4-[2-(2-amino-4,6-dioxo-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O4/c1-24-15(23)9-5-2-8(3-6-9)4-7-10-11-12(18-13(10)21)19-16(17)20-14(11)22/h2-3,5-6,10H,4,7H2,1H3,(H4,17,18,19,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCIHXHRROKFHIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CCC2C3=C(NC2=O)N=C(NC3=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

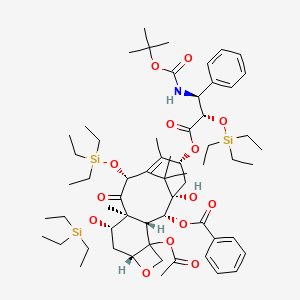

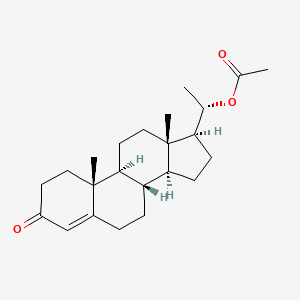

![5alpha-Cholestan-3beta-ol-[d7]](/img/structure/B583132.png)

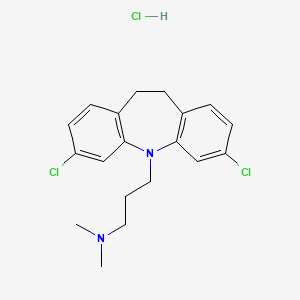

![10-[3-(Dimethylamino)propyl]acridan Hydrochloride (Impurity)](/img/structure/B583142.png)